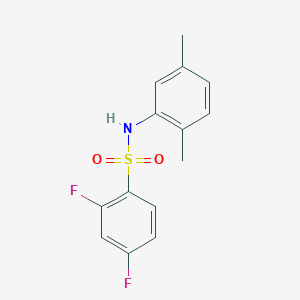
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide, also known as DPC-681, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, DPC-681 has been found to have a different mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide involves the inhibition of an enzyme called carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CA IX, this compound can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to its inhibition of CA IX, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide in lab experiments is its specificity for CA IX, which makes it a useful tool for studying the role of this enzyme in cancer and other diseases. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CA IX based on the structure of this compound. Another area of research is the exploration of the use of this compound in combination with other therapies for the treatment of cancer and other diseases. Additionally, the potential use of this compound in imaging and diagnostic applications is also an area of interest.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide involves the reaction of 2,5-dimethylphenylamine with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid with a high purity.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Some of the research areas that have explored the use of this compound include cancer, inflammation, and neurological disorders.
Propiedades
Fórmula molecular |
C14H13F2NO2S |
|---|---|
Peso molecular |
297.32 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-3-4-10(2)13(7-9)17-20(18,19)14-6-5-11(15)8-12(14)16/h3-8,17H,1-2H3 |
Clave InChI |
SCCGZJLJIKRIBH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
SMILES canónico |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(3-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265811.png)

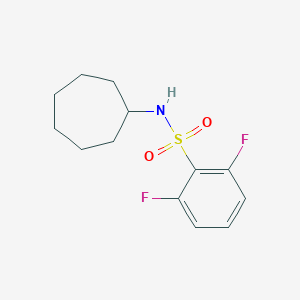
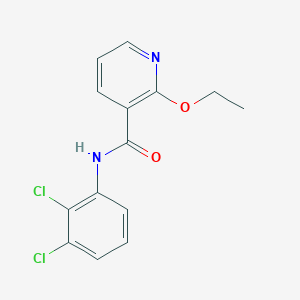


![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)
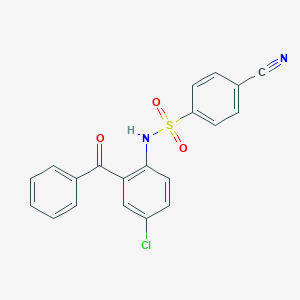
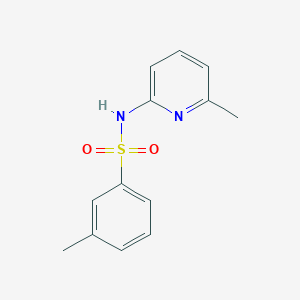
![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)